molecular formula C11H9ClN4S B12876434 6-Chloro-4-formylquinoline thiosemicarbazone CAS No. 3652-41-3

6-Chloro-4-formylquinoline thiosemicarbazone

Cat. No.: B12876434
CAS No.: 3652-41-3
M. Wt: 264.73 g/mol
InChI Key: PLQWLBBBVSNZCK-GIDUJCDVSA-N
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Description

6-Chloro-4-formylquinoline thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties

Preparation Methods

The synthesis of 6-Chloro-4-formylquinoline thiosemicarbazone typically involves the reaction of 6-chloro-4-formylquinoline with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-Chloro-4-formylquinoline thiosemicarbazone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-Chloro-4-formylquinoline thiosemicarbazone involves its interaction with various molecular targets. In cancer cells, it induces apoptosis through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways . The compound also inhibits key enzymes and proteins involved in cell proliferation and survival, contributing to its anticancer effects.

Comparison with Similar Compounds

6-Chloro-4-formylquinoline thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the chloro group, which contributes to its distinct chemical and biological properties.

Properties

CAS No.

3652-41-3

Molecular Formula

C11H9ClN4S

Molecular Weight

264.73 g/mol

IUPAC Name

[(E)-(6-chloroquinolin-4-yl)methylideneamino]thiourea

InChI

InChI=1S/C11H9ClN4S/c12-8-1-2-10-9(5-8)7(3-4-14-10)6-15-16-11(13)17/h1-6H,(H3,13,16,17)/b15-6+

InChI Key

PLQWLBBBVSNZCK-GIDUJCDVSA-N

Isomeric SMILES

C1=CC2=NC=CC(=C2C=C1Cl)/C=N/NC(=S)N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Cl)C=NNC(=S)N

Origin of Product

United States

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